molecular formula C20H27N3O2 B8026408 Butyl 5,8-dimethyl-4-(piperazin-1-yl)quinoline-2-carboxylate CAS No. 1951441-87-4

Butyl 5,8-dimethyl-4-(piperazin-1-yl)quinoline-2-carboxylate

Cat. No.: B8026408
CAS No.: 1951441-87-4
M. Wt: 341.4 g/mol
InChI Key: DPXCWNXJVNERLZ-UHFFFAOYSA-N
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Description

Butyl 5,8-dimethyl-4-(piperazin-1-yl)quinoline-2-carboxylate is a synthetic quinoline derivative characterized by a piperazine substituent at the 4-position and methyl groups at the 5- and 8-positions of the quinoline core. Quinoline derivatives are widely explored for their pharmacological properties, including antimicrobial, anticancer, and receptor-targeting activities. The piperazine group in this compound may facilitate interactions with biological targets such as neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its structural mimicry of endogenous ligands .

Properties

IUPAC Name

butyl 5,8-dimethyl-4-piperazin-1-ylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-4-5-12-25-20(24)16-13-17(23-10-8-21-9-11-23)18-14(2)6-7-15(3)19(18)22-16/h6-7,13,21H,4-5,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXCWNXJVNERLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NC2=C(C=CC(=C2C(=C1)N3CCNCC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148939
Record name 2-Quinolinecarboxylic acid, 5,8-dimethyl-4-(1-piperazinyl)-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-87-4
Record name 2-Quinolinecarboxylic acid, 5,8-dimethyl-4-(1-piperazinyl)-, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinolinecarboxylic acid, 5,8-dimethyl-4-(1-piperazinyl)-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Skraup Reaction

The Skraup method involves condensing aniline derivatives with glycerol and sulfuric acid under high-temperature conditions. However, this method often requires harsh conditions and yields mixtures requiring extensive purification. For 5,8-dimethylquinoline derivatives, substituted anilines (e.g., 3,6-dimethylaniline) could theoretically undergo cyclization. Despite its historical relevance, the Skraup method is less favored for regioselective dimethylation due to unpredictable side reactions.

Meldrum’s Acid-Based Cyclization

A modified Meldrum’s acid approach offers superior regiocontrol and fewer steps. As demonstrated in, methoxymethylene Meldrum’s acid (14 ) reacts with substituted anilines (e.g., 3,6-dimethylaniline) to form an ene–amine intermediate (15 ), which cyclizes at 300°C in phenyl ether to yield 4-hydroxy-8-methoxyquinoline (16 ). Subsequent chlorination with phosphorus oxychloride generates 4-chloro-8-methoxyquinoline (17 ), a versatile intermediate for further functionalization. Demethylation using boron tribromide introduces hydroxyl groups, which can be methylated selectively to achieve 5,8-dimethyl substitution.

Key Reaction Conditions:

  • Cyclization : 300°C in phenyl ether (15 min).

  • Chlorination : Reflux in POCl₃ (2 h).

  • Demethylation : BBr₃ in CH₂Cl₂ (−40°C to RT).

MethodConditionsYield (%)Advantages
SNArPiperazine, 2-propanol, reflux60–85Low cost, simple setup
Buchwald-HartwigPd(OAc)₂/Xantphos, toluene, 110°C70–90Broad substrate scope

Esterification at Position 2

The butyl carboxylate group is introduced via esterification of a carboxylic acid intermediate or direct alkylation of a pre-formed ester.

Carboxylic Acid Intermediate Route

Quinoline-2-carboxylic acid is synthesized via oxidation of a 2-methyl group (KMnO₄/H₂SO₄) or carboxylation using CO₂ under Ullmann conditions. Subsequent esterification with butanol in acidic media (H₂SO₄, HCl) yields the butyl ester. For example, reports esterifying 7-hydroxyquinolin-2(1H)-one with butanol using H₂SO₄ as a catalyst, achieving 80–90% conversion.

Direct Alkylation of Ester Precursors

Ethyl or methyl quinoline-2-carboxylates undergo transesterification with butanol in the presence of Ti(OiPr)₄ or lipase enzymes. This method avoids handling corrosive acids but requires longer reaction times (24–48 h).

Methylation at Positions 5 and 8

Regioselective methylation is critical for introducing dimethyl groups. Two strategies are prevalent:

Friedel-Crafts Alkylation

Using methyl chloride/AlCl₃ or dimethyl sulfate in dichloromethane, methylation occurs at electron-rich positions (5 and 8). However, over-alkylation and isomer formation are common challenges.

Directed Ortho-Metalation (DoM)

A directing group (e.g., methoxy) at position 4 facilitates lithiation at positions 5 and 8. Subsequent quenching with methyl iodide installs methyl groups selectively. For instance, demethylates 8-methoxyquinoline to 8-hydroxyquinoline, followed by DoM and methylation to yield 5,8-dimethylquinoline.

Purification and Characterization

Final purification involves recrystallization (ethanol/HCl) or column chromatography (SiO₂, CH₂Cl₂/MeOH). Crystalline forms are characterized via PXRD, as described in for analogous piperazine-quinoline compounds. HPLC purity >99% is achievable using C18 reverse-phase columns.

Challenges and Optimizations

  • Regioselectivity : Competing substitution at positions 3 and 4 necessitates protecting groups (e.g., Boc for piperazine).

  • Steric Hindrance : Bulky substituents at position 2 (butyl ester) slow piperazine incorporation; elevated temperatures (100–120°C) mitigate this.

  • Yield Improvement : Catalytic piperazine recycling (e.g., using zeolites) reduces excess reagent use .

Chemical Reactions Analysis

Types of Reactions

Butyl 5,8-dimethyl-4-(piperazin-1-yl)quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the quinoline core or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives, alcohols from ester reduction

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of quinoline-piperazine derivatives, including butyl 5,8-dimethyl-4-(piperazin-1-yl)quinoline-2-carboxylate, as effective antimicrobial agents. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as multidrug-resistant strains of tuberculosis (MDR-TB).

Case Study: Antituberculosis Activity

A series of quinoline-piperazine hybrids were synthesized and evaluated for their antitubercular activity. Among them, certain derivatives exhibited significant inhibitory effects against MDR-TB strains with minimum inhibitory concentrations (MIC) as low as 0.07 μM, outperforming traditional first-line and second-line TB drugs . This suggests a promising avenue for developing new antibiotics targeting resistant bacterial strains.

Neuroprotective Properties

The neuroprotective capabilities of quinoline derivatives are another area of research. Compounds like this compound may exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and modulating iron metabolism.

Case Study: Iron Chelation and Neuroprotection

Research has shown that bifunctional iron chelators containing an 8-hydroxyquinoline moiety can provide neuroprotective benefits in models of Parkinson's disease by mitigating oxidative damage . The incorporation of piperazine into these structures enhances their efficacy, indicating that this compound could similarly contribute to neuroprotection.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. This compound is part of a broader class of compounds that have shown promise in inhibiting various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have indicated that quinoline-piperazine hybrids can exhibit cytotoxic effects on multiple cancer cell lines, including ovarian and lung cancers. Specific derivatives have been reported to induce apoptosis in cancer cells at low micromolar concentrations . This highlights the potential for further development of this compound in cancer therapy.

Summary Table of Applications

ApplicationActivity TypeKey Findings
AntimicrobialBactericidalEffective against MDR-TB with MIC < 0.07 μM
NeuroprotectiveAntioxidantReduces oxidative stress; potential in Parkinson's disease
AnticancerCytotoxicInduces apoptosis in various cancer cell lines

Mechanism of Action

The mechanism of action of Butyl 5,8-dimethyl-4-(piperazin-1-yl)quinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. The piperazinyl group may enhance binding affinity to certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving DNA damage response, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Structural Analogues and Functional Differences

The compound shares structural similarities with other piperazine-containing heterocycles but differs in core scaffold and substituent positioning. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Target/Application Key Properties
Butyl 5,8-dimethyl-4-(piperazin-1-yl)quinoline-2-carboxylate Quinoline 5,8-dimethyl; 4-piperazin-1-yl; 2-butyl Hypothetical: Receptor modulation High lipophilicity (butyl ester)
[18F]FECUMI-101 () Triazine-dione 4-(2-fluoroethoxyphenyl)piperazin-1-yl 5-HT1A receptor (imaging probe) Radiolabeled; CNS penetration
Impurity I (EP) () Azaspiro[4.5]decane 5-chloropyrimidin-2-yl-piperazin-1-yl Pharmaceutical impurity Polar (chloropyrimidine)
Impurity J (EP) Oxalate () Cyclopentyl acetate Pyrimidin-2-yl-piperazin-1-yl Pharmaceutical impurity Oxalate salt enhances solubility
Key Observations:

Core Scaffold Differences: The quinoline core in the target compound contrasts with the triazine-dione () and azaspirodecane () scaffolds. Quinoline’s aromaticity and planar structure may favor intercalation or receptor binding compared to the saturated spiro systems in .

The chloropyrimidine in Impurity I () increases polarity, reducing bioavailability relative to the butyl ester in the target compound .

Biological Targeting :

  • [18F]FECUMI-101’s 5-HT1A receptor agonist activity is attributed to its piperazine-fluorophenyl motif, a common feature in serotonergic ligands. The target compound’s unsubstituted piperazine may lack specificity for this receptor .
  • Impurities in likely derive from antipsychotic drugs (e.g., aripiprazole analogs), suggesting the target compound could share synthetic pathways but differ in therapeutic intent .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The butyl ester in the target compound increases logP compared to the polar triazine-dione ([18F]FECUMI-101) and oxalate salt (Impurity J). This may enhance tissue distribution but reduce aqueous solubility.
  • Metabolic Stability: Piperazine derivatives are prone to N-dealkylation. The 5,8-dimethyl groups on quinoline may slow oxidative metabolism compared to the triazine core in [18F]FECUMI-101 .

Biological Activity

Butyl 5,8-dimethyl-4-(piperazin-1-yl)quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H27N3O2C_{20}H_{27}N_{3}O_{2}, and it features a quinoline core substituted with a piperazine moiety, which is known to enhance bioactivity and solubility. The structure can be represented as follows:

Butyl 5 8 dimethyl 4 piperazin 1 yl quinoline 2 carboxylate\text{Butyl 5 8 dimethyl 4 piperazin 1 yl quinoline 2 carboxylate}

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 1: Cytotoxic Effects Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.76Induction of apoptosis via caspase activation
U-937 (Leukemia)1.47Inhibition of cell proliferation
PANC-1 (Pancreatic)0.65Cell cycle arrest and apoptosis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The compound's ability to inhibit bacterial growth at low concentrations suggests a potential role in treating bacterial infections .

Study on Anticancer Effects

A study evaluating the effects of this compound on human breast cancer cells (MCF-7) demonstrated a significant reduction in cell viability after treatment with the compound. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner, with increased levels of pro-apoptotic markers .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The results indicated that it effectively inhibited bacterial growth and biofilm formation, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .

Q & A

Q. Advanced Research Focus

  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (reduces side reactions vs. SNAr).
  • Solvent Optimization : Replace DMF with toluene/EtOH mixtures to enhance solubility of aromatic intermediates.
  • Temperature Control : Maintain 80–100°C to balance reaction rate and decomposition .
  • Workup : Neutralize reaction mixtures with NaHCO₃ to minimize piperazine protonation, improving extraction efficiency .

How should researchers resolve contradictions between computational NMR predictions and experimental data?

Q. Advanced Research Focus

  • Step 1 : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts δ ± 0.3 ppm).
  • Step 2 : Compare with analogs (e.g., 6-chloro-2-piperazin-1-yl-quinoline δ 3.1–3.3 ppm for piperazine ).
  • Step 3 : Perform 2D NMR (COSY, HSQC) to assign ambiguous signals (e.g., overlapping methyl/piperazine protons).
  • Step 4 : Validate via X-ray crystallography if discrepancies persist .

What bioactivity assay designs are appropriate given structural similarities to known bioactive quinolines?

Q. Advanced Research Focus

  • Target Selection : Prioritize kinases or GPCRs (common targets for piperazine-containing quinolines ).
  • Assay Conditions :
    • Enzyme Inhibition : Use ATP-coupled assays (10–100 µM compound range) with positive controls (e.g., staurosporine).
    • Cellular Uptake : Fluorescence-based assays (if fluorophore-tagged) or LC-MS quantification .
  • Data Interpretation : Compare IC₅₀ values against analogs (e.g., methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate ).

How can impurity profiles be systematically analyzed to meet pharmacopeial standards?

Q. Advanced Research Focus

  • Reference Standards : Use structurally related impurities (e.g., acetylated piperazine derivatives ).
  • HPLC Method :
    • Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
    • Gradient: 10–90% acetonitrile in 0.1% TFA/water over 25 min.
    • Detection: UV 254 nm for quinoline backbone .
  • Quantification : Limit unreacted starting materials to <0.15% per ICH Q3A guidelines .

What stability-indicating studies are recommended for long-term storage?

Q. Advanced Research Focus

  • Forced Degradation : Expose to heat (60°C/75% RH), acid/base hydrolysis (0.1M HCl/NaOH), and UV light (ICH Q1B).
  • Analytical Monitoring :
    • HPLC : Track degradation products (e.g., ester hydrolysis to carboxylic acid).
    • TGA/DSC : Identify melting point shifts (>5°C indicates polymorphism) .
  • Storage : Recommend desiccated, amber vials at –20°C for >2-year stability .

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